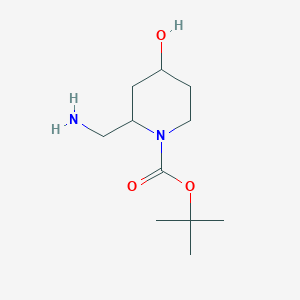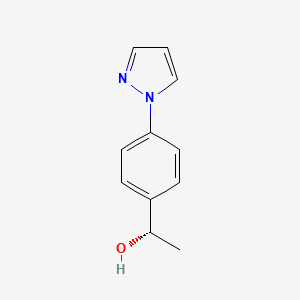
(S)-1-(4-(1h-Pyrazol-1-yl)phenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is a chiral compound featuring a pyrazole ring attached to a phenyl group, which is further connected to an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol typically involves the reaction of 4-(1H-pyrazol-1-yl)benzaldehyde with a chiral reducing agent. One common method is the reduction of the aldehyde group using a chiral catalyst, such as a chiral oxazaborolidine, in the presence of a borane complex. The reaction is carried out under an inert atmosphere at low temperatures to ensure high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatographic techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: PCC or Dess-Martin periodinane in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of a base such as pyridine at room temperature.
Major Products
Oxidation: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethanone.
Reduction: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethane.
Substitution: 1-(4-(1H-Pyrazol-1-yl)phenyl)ethyl chloride.
科学的研究の応用
(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
®-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol: The enantiomer of the compound, which may exhibit different biological activities and properties.
1-(4-(1H-Pyrazol-1-yl)phenyl)ethanone: The oxidized form of the compound, which lacks the hydroxyl group.
1-(4-(1H-Pyrazol-1-yl)phenyl)ethane: The reduced form of the compound, which lacks the hydroxyl group.
Uniqueness
(S)-1-(4-(1H-Pyrazol-1-yl)phenyl)ethan-1-ol is unique due to its chiral nature and the presence of both a pyrazole ring and a phenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H12N2O |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
(1S)-1-(4-pyrazol-1-ylphenyl)ethanol |
InChI |
InChI=1S/C11H12N2O/c1-9(14)10-3-5-11(6-4-10)13-8-2-7-12-13/h2-9,14H,1H3/t9-/m0/s1 |
InChIキー |
KQLMFQUYQFHRSI-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C1=CC=C(C=C1)N2C=CC=N2)O |
正規SMILES |
CC(C1=CC=C(C=C1)N2C=CC=N2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Benzo[b]thiophen-3-yl)azetidine](/img/structure/B13616648.png)
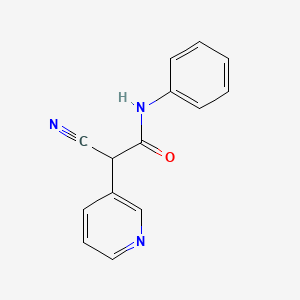
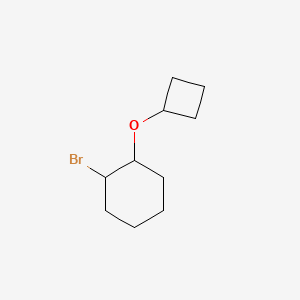
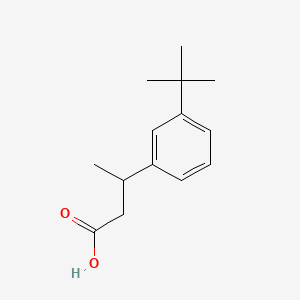
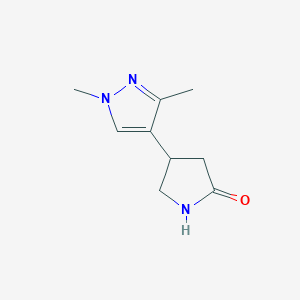
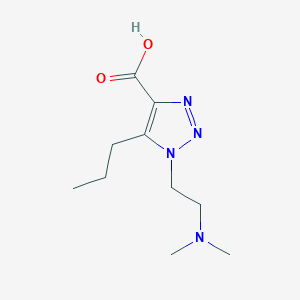
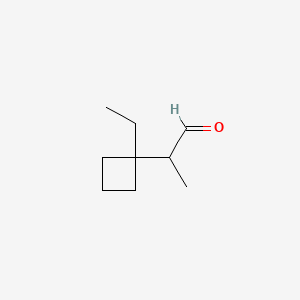
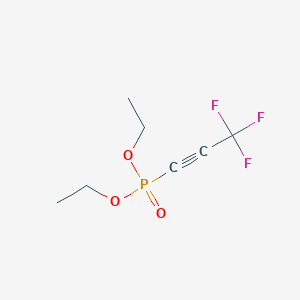
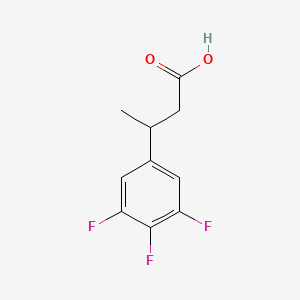
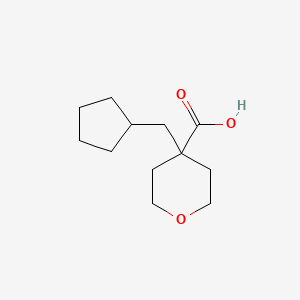
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

